![molecular formula C17H12Cl2N2OS B2530047 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide CAS No. 338408-28-9](/img/structure/B2530047.png)
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide
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Description
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a benzamide group . It’s worth noting that compounds with similar structures are often used in organic synthesis, pharmaceuticals, and dyestuff .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through various chemical reactions. For example, one method involves the condensation of cyanuric chloride with aniline .Scientific Research Applications
- Application : Researchers have used it to synthesize new heterocyclic compounds with expected biological activity . These derivatives may exhibit antimicrobial, antitumor, or other pharmacological properties.
- Application : In vitro studies have evaluated its antitumor activity against gastric cancer cells (AGS and BGC-823) using the MTT assay. Some derivatives displayed inhibitory effects .
- Application : Disk diffusion tests revealed antimicrobial activity for specific derivatives . Further exploration could lead to novel antibiotics.
- Application : It serves as a key intermediate in the continuous nitration process for synthesizing the triazolinone herbicide Sulfentrazone . Herbicides play a crucial role in agriculture.
- Application : Researchers have obtained an important chiral intermediate (1,3,4,5-tetrahydroxy-6-(alkyl-amino)hexan-2-one) using catalyzed N-protected 1-amino-d-sorbitol. This intermediate is relevant for α-glucosidase inhibitors used against retroviral infections and carbohydrate metabolism disorders .
Heterocyclic Chemistry
Antitumor Activity
Antimicrobial Properties
Herbicide Synthesis
Chiral Drug Intermediates
properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-20-16(22)10-2-4-11(5-3-10)17-21-15(9-23-17)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMKWOPGXQGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide |
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